

What is the chemical structure of Pseudoecgonyl-CoA?

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Compound of Interest

Compound Name: Pseudoecgonyl-CoA

Cat. No.: B1219721

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An In-depth Technical Guide to Pseudoecgonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of **Pseudoecgonyl-CoA**. Due to the limited specific research on this molecule, this document summarizes available data and places it within the broader context of Coenzyme A (CoA) biochemistry, synthesis, and analysis.

Chemical Structure of Pseudoecgonyl-CoA

Pseudoecgonyl-CoA is a derivative of Coenzyme A, where the acyl group is derived from pseudoecgonine. Its chemical formula is $C_{30}H_{49}N_8O_{18}P_3S$. The structure is composed of an adenosine 3',5'-bisphosphate moiety, a pantothenic acid unit, a β -mercaptoethylamine group, and the pseudoecgonine acyl group linked via a thioester bond.

Chemical Identifiers:

- Molecular Formula: $C_{30}H_{49}N_8O_{18}P_3S$
- PubChem CID: 443846

- SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)OC(C(=O)NCCC(=O)NCCSC(=O)[C@@H]4--INVALID-LINK--O)O
- InChI: InChI=1S/C30H49N8O18P3S/c1-30(2,24(42)27(43)33-7-6-19(40)32-8-9-60-29(44)20-16-5-4-15(37(16)3)10-17(20)39)12-53-59(50,51)56-58(48,49)52-11-18-23(55-57(45,46)47)22(41)28(54-18)38-14-36-21-25(31)34-13-35-26(21)38/h13-18,20,22-24,28,39,41-42H,4-12H2,1-3H3,(H,32,40)(H,33,43)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t15?,16?,17-,18+,20-,22+,23+,24?,28+/m0/s1

Quantitative Data

Currently, there is a lack of experimentally determined quantitative data for **Pseudoecgonyl-CoA** in the public domain. The Human Metabolome Database notes its detection in certain foods, but it has not been quantified. The following table summarizes predicted physicochemical properties available from the PubChem database.

Property	Predicted Value	Source
Monoisotopic Mass	934.20984 Da	PubChem
XlogP3-AA	-7.2	PubChem
Hydrogen Bond Donor Count	15	PubChem
Hydrogen Bond Acceptor Count	24	PubChem
Rotatable Bond Count	20	PubChem
Exact Mass	934.20983703 Da	PubChem
Topological Polar Surface Area	443 Å ²	PubChem
Heavy Atom Count	60	PubChem
Complexity	1940	PubChem

Note: The data presented above are computational predictions and have not been experimentally verified.

Experimental Protocols

Specific experimental protocols for the synthesis, purification, and quantification of **Pseudoecgonyl-CoA** are not currently available in the scientific literature. However, general methodologies for the synthesis and analysis of other Coenzyme A esters can be adapted.

3.1. General Synthesis of Acyl-CoA Esters

A common method for the synthesis of acyl-CoA esters is the acylation of Coenzyme A. This can be achieved through various chemical strategies, including the use of acyl anhydrides, acyl chlorides, or activated esters.

A representative protocol for the synthesis of an acyl-CoA using the symmetric anhydride method is as follows:

- Dissolve Coenzyme A (1 equivalent) in a cooled (4 °C) aqueous solution of 0.5 M sodium bicarbonate.
- Add the corresponding symmetric anhydride (1.6 equivalents) to the solution.
- Stir the reaction mixture on ice for approximately 45 minutes.
- Monitor the completion of the reaction by testing for the disappearance of free thiols using Ellman's reagent.
- The resulting acyl-CoA can then be purified using high-performance liquid chromatography (HPLC).

3.2. General Quantitative Analysis of Acyl-CoA Esters

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of acyl-CoA species in biological samples.

A general workflow for LC-MS based quantification involves:

- Extraction: Extract the acyl-CoA esters from the biological matrix using a suitable solvent system, often a mixture of organic and aqueous solvents, while keeping the samples cold to minimize degradation.

- **Chromatographic Separation:** Separate the acyl-CoA of interest from other cellular components using reversed-phase or ion-pairing chromatography.
- **Mass Spectrometric Detection:** Detect and quantify the acyl-CoA using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
- **Quantification:** Use a stable isotope-labeled internal standard to accurately quantify the amount of the target acyl-CoA.

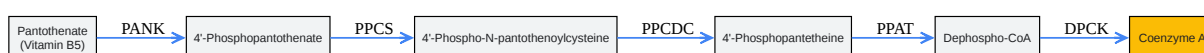
Note: The stability of CoA esters can be a challenge. It is recommended to use glass vials and consider the use of stability-enhancing additives in the reconstitution solvent.

Signaling Pathways and Workflows

No specific signaling pathways involving **Pseudoecgonyl-CoA** have been elucidated. Its formation is hypothesized to occur via the conjugation of pseudoecgonine to Coenzyme A.

4.1. General Coenzyme A Biosynthesis Pathway

All acyl-CoA molecules, including the hypothetical **Pseudoecgonyl-CoA**, originate from the universal Coenzyme A biosynthesis pathway. This pathway starts from pantothenate (Vitamin B5).

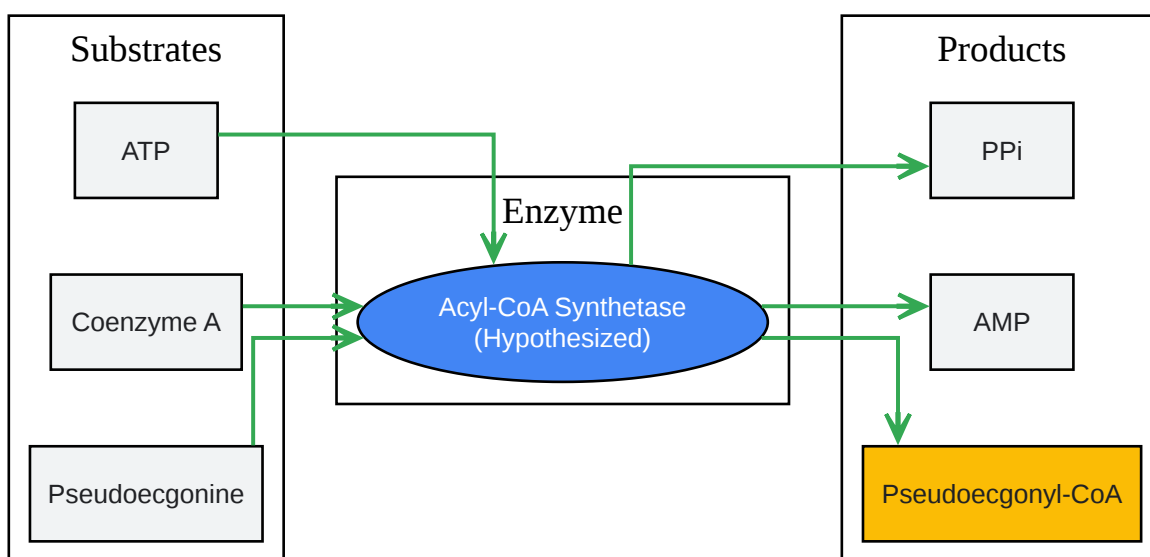


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Caption: General Coenzyme A biosynthesis pathway.

4.2. Hypothesized Formation of **Pseudoecgonyl-CoA**

The formation of **Pseudoecgonyl-CoA** is proposed to occur through the action of an acyl-CoA synthetase or a similar enzyme that ligates pseudoecgonine to Coenzyme A. This process is analogous to the formation of other acyl-CoAs from their corresponding carboxylic acids.



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Caption: Hypothesized enzymatic formation of **Pseudoecgonyl-CoA**.

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